molecular formula C9H22N2 B15095312 N'-butyl-N'-methylbutane-1,4-diamine

N'-butyl-N'-methylbutane-1,4-diamine

Cat. No.: B15095312
M. Wt: 158.28 g/mol
InChI Key: LBJDILXJJVRNRO-UHFFFAOYSA-N
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Description

N'-Butyl-N'-methylbutane-1,4-diamine is a substituted 1,4-butanediamine derivative featuring a butyl group and a methyl group attached to the terminal nitrogen atoms (N') of the diamine backbone. The compound’s molecular formula is inferred as C₉H₂₂N₂, with an average mass of ~158.3 g/mol, based on substituent contributions from similar molecules . Such diamines are pivotal in organic synthesis, pharmaceuticals, and materials science due to their versatility as ligands, catalysts, or intermediates .

Properties

Molecular Formula

C9H22N2

Molecular Weight

158.28 g/mol

IUPAC Name

N'-butyl-N'-methylbutane-1,4-diamine

InChI

InChI=1S/C9H22N2/c1-3-4-8-11(2)9-6-5-7-10/h3-10H2,1-2H3

InChI Key

LBJDILXJJVRNRO-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)CCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-butyl-N’-methylbutane-1,4-diamine can be synthesized through several methods. One common method involves the reaction of 1,4-dibromobutane with methylamine and butylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the substitution of bromine atoms with amine groups.

Industrial Production Methods

In industrial settings, the production of N’-butyl-N’-methylbutane-1,4-diamine often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-butyl-N’-methylbutane-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Amides, nitriles

    Reduction: Primary amines

    Substitution: Various substituted amines

Scientific Research Applications

N’-butyl-N’-methylbutane-1,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which N’-butyl-N’-methylbutane-1,4-diamine exerts its effects involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with other molecules, influencing their chemical behavior. These interactions can affect enzyme activity, protein structure, and other biochemical processes.

Comparison with Similar Compounds

Key Observations :

  • Benzyl Groups: In N,N′-dibenzylbutane-1,4-diamine, aromatic rings increase steric hindrance, reducing reactivity but enabling π-π interactions in coordination chemistry . Ethyl Groups: N,N′-Diethyl analogs balance lipophilicity and reactivity, often used in industrial applications .

Material Science

  • Thermal Stability : Alkylated diamines like 2-(butan-2-yl)-N⁴-ethyl-N⁴-methylbutane-1,4-diamine enhance polymer strength and thermal stability, a trait likely shared by the target compound .
  • Coordination Chemistry : Bulky substituents in analogs (e.g., N,N′-bis(tri-p-tolylphosphoranylidene)benzene-1,4-diamine) act as ligands for transition metals, useful in catalysis .

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